

N-Oxalylglycine Structure-Activity Relationship Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N-Oxalylglycine	
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N-Oxalylglycine (NOG), a structural analog of α -ketoglutarate, has emerged as a pivotal scaffold in the design of inhibitors for α -ketoglutarate-dependent dioxygenases. These enzymes play crucial roles in a variety of physiological processes, including hypoxia sensing and histone demethylation, making them attractive targets for therapeutic intervention in diseases such as anemia, ischemia, and cancer. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of **N-Oxalylglycine** and its derivatives, with a focus on their inhibitory activity against Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs) and Jumonji C-domain-containing (JMJC) histone demethylases.

Core Concepts: Mechanism of Action

N-Oxalylglycine functions as a competitive inhibitor by mimicking the endogenous cofactor, α -ketoglutarate (also known as 2-oxoglutarate), and binding to the active site of the target dioxygenase. This binding event prevents the enzyme from carrying out its catalytic function, which typically involves the hydroxylation of specific protein or nucleic acid substrates.

In the context of the hypoxia response pathway, inhibition of PHDs by **N-Oxalylglycine** and its analogs leads to the stabilization of HIF- α subunits. Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF- α , targeting it for proteasomal degradation. By blocking this hydroxylation, NOG derivatives allow HIF- α to accumulate, translocate to the nucleus, and activate the transcription of genes involved in erythropoiesis, angiogenesis, and anaerobic metabolism.



Similarly, in the realm of epigenetics, NOG and its derivatives can inhibit the activity of JMJC histone demethylases, which are responsible for removing methyl groups from histone tails. This inhibition can lead to alterations in chromatin structure and gene expression, with potential applications in cancer therapy.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative data on the inhibitory activity of **N- Oxalylglycine** and its analogs against various HIF prolyl hydroxylases and Jumonji C-domaincontaining histone demethylases.

Compound	Target Enzyme	IC50 (μM)	Reference(s)
N-Oxalylglycine (NOG)	PHD1	2.1	[1][2]
N-Oxalylglycine (NOG)	PHD2	5.6	[1][2]
N-Oxalylglycine (NOG)	JMJD2A	250	[1][2]
N-Oxalylglycine (NOG)	JMJD2C	500	[1][2]
N-Oxalylglycine (NOG)	JMJD2E	24	[1][2]
Dimethyloxalylglycine (DMOG)	Prolyl 4-hydroxylase (microsomal)	Weakly active	[3]
Oxalylalanine	Prolyl 4-hydroxylase (purified)	40 (Ki)	[3]
Oxalylalanine	Prolyl 4-hydroxylase (microsomal)	120	[3]
N-Oxalyl-D- phenylalanine (NOFD)	FIH	0.24	[4]



Table 1: Inhibitory Activity of **N-Oxalylglycine** and Key Analogs.

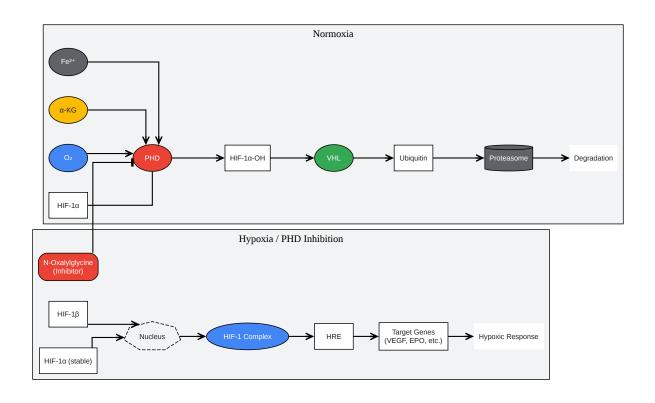
Derivative of Oxalylglycine	R Group on Glycine Nitrogen	Prolyl 4-Hydroxylase IC50 (μM)
Oxalylglycine	Н	23
Oxalylalanine	CH3	120
Oxalyl-2-aminobutyric acid	CH2CH3	>1000
Oxalylvaline	CH(CH3)2	>1000
Oxalylleucine	CH2CH(CH3)2	>1000
Oxalylphenylalanine	CH2Ph	>1000

Table 2: Structure-Activity Relationship of N-Oxalyl Amino Acid Derivatives Against Prolyl 4-Hydroxylase.[3]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental strategies involved in the study of **N-Oxalylglycine** and its analogs, the following diagrams have been generated using the DOT language.





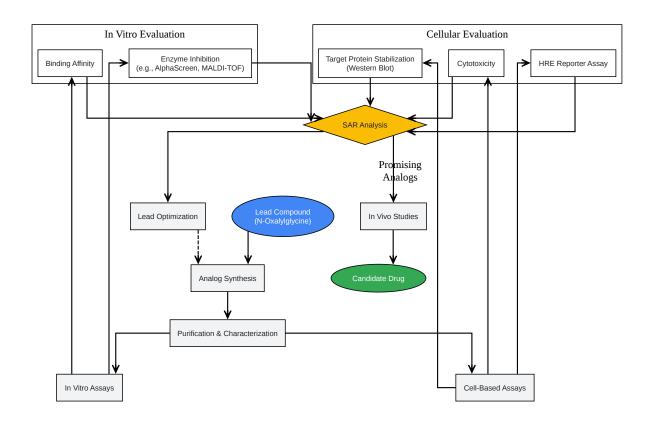
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HIF-1α Signaling Pathway Under Normoxia and Hypoxia/PHD Inhibition.

The diagram above illustrates the fate of HIF- 1α under normal oxygen conditions (normoxia) versus hypoxic conditions or in the presence of a PHD inhibitor like **N-Oxalylglycine**. In normoxia, HIF- 1α is hydroxylated by PHDs, leading to its ubiquitination and subsequent



degradation by the proteasome. Under hypoxia or with PHD inhibition, HIF-1 α is stabilized, dimerizes with HIF-1 β , and activates the transcription of target genes.



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- To cite this document: BenchChem. [N-Oxalylglycine Structure-Activity Relationship Studies: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b104121#n-oxalylglycine-structure-activity-relationship-studies]

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